![molecular formula C17H10ClF2NO2 B15075454 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide CAS No. 853331-40-5](/img/structure/B15075454.png)
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide
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Overview
Description
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide is a chemical compound that belongs to the class of furamides This compound is characterized by the presence of a chlorophenyl group and a difluorophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired furamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.
Scientific Research Applications
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2′-indene]-1′,3′,4,6(3H,5H)-tetrone
- 5-(2-Chlorophenyl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and difluorophenyl groups makes it a valuable compound for various research applications.
Biological Activity
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H10ClF2N O2
- CAS Number : 853331-40-5
- Key Features : The presence of chlorine and fluorine atoms in the phenyl groups enhances its chemical reactivity and biological activity, making it a subject of interest for drug development.
Research indicates that this compound may exhibit neuroprotective properties . Similar furan-based compounds have demonstrated the ability to prevent neuronal death caused by neurotoxins or neurodegenerative diseases, suggesting potential therapeutic applications in conditions such as stroke and neurodegeneration.
Interaction with Biological Targets
The compound is believed to interact with various biological targets, including:
- Enzymes involved in neurotransmission
- Pathways associated with neuronal survival
Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound remains limited but is essential for determining its behavior within biological systems. Insights into PK/PD can guide dosage and administration strategies for potential clinical applications.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-(2-Chlorophenyl)-N-(3-fluorophenyl)-2-furamide | Structure | Contains a fluorine atom at a different position, potentially altering its biological activity. |
5-(2,4-Dichlorophenyl)-N-(3-fluorophenyl)furan-2-carboxamide | Structure | Features dichloro substitution which may enhance stability but alter reactivity compared to the difluoro derivative. |
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide | Structure | Incorporates bromine which could impact both solubility and interaction with biological targets differently than fluorine or chlorine. |
These comparisons illustrate how variations in halogen substitution can influence chemical properties, biological activity, and potential applications.
Case Studies and Research Findings
- Neuroprotective Studies : Research has shown that derivatives of furan-based compounds can significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. This suggests that this compound may hold promise for treating neurodegenerative conditions.
- Antiviral Activity : While specific studies on this compound are scarce, related compounds have been investigated for their antiviral properties. For instance, N-substituted phenyl compounds have shown efficacy against various viral infections by targeting viral replication mechanisms .
- Cytotoxicity Assessments : Preliminary studies indicate that while exhibiting therapeutic potential, careful assessment of cytotoxicity is necessary. Compounds structurally similar to this compound have demonstrated varying levels of cytotoxic effects on non-target cells, underscoring the importance of selective targeting in drug design .
Properties
CAS No. |
853331-40-5 |
---|---|
Molecular Formula |
C17H10ClF2NO2 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H10ClF2NO2/c18-12-4-2-1-3-11(12)15-7-8-16(23-15)17(22)21-14-6-5-10(19)9-13(14)20/h1-9H,(H,21,22) |
InChI Key |
CXTVDCSQOLPADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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